2-(4-Bromo-3-methylbutyl)benzo[d]thiazole
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Overview
Description
2-(4-Bromo-3-methylbutyl)benzo[d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
The synthesis of 2-(4-Bromo-3-methylbutyl)benzo[d]thiazole can be achieved through several synthetic routes. One common method involves the reaction of 2-aminothiophenol with an appropriate bromoalkane under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amino group of 2-aminothiophenol attacks the bromoalkane, leading to the formation of the benzothiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .
Chemical Reactions Analysis
2-(4-Bromo-3-methylbutyl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides
Scientific Research Applications
2-(4-Bromo-3-methylbutyl)benzo[d]thiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-methylbutyl)benzo[d]thiazole involves its interaction with various molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. In anticancer applications, it may induce apoptosis (programmed cell death) by targeting specific cellular pathways and enzymes . The exact mechanism can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
2-(4-Bromo-3-methylbutyl)benzo[d]thiazole can be compared with other benzothiazole derivatives, such as:
2-Methylbenzothiazole: Known for its use as a flavoring agent and in the synthesis of rubber accelerators.
2-Aminobenzothiazole: Widely used in the synthesis of dyes and pharmaceuticals.
2-Phenylbenzothiazole: Exhibits significant anticancer and antimicrobial activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other benzothiazole derivatives .
Properties
Molecular Formula |
C12H14BrNS |
---|---|
Molecular Weight |
284.22 g/mol |
IUPAC Name |
2-(4-bromo-3-methylbutyl)-1,3-benzothiazole |
InChI |
InChI=1S/C12H14BrNS/c1-9(8-13)6-7-12-14-10-4-2-3-5-11(10)15-12/h2-5,9H,6-8H2,1H3 |
InChI Key |
VBWGNJQNKWRXDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=NC2=CC=CC=C2S1)CBr |
Origin of Product |
United States |
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